molecular formula C9H13NO2 B8521489 1-(4-Ethynyl-4-hydroxypiperidin-1-yl)ethan-1-one CAS No. 88144-26-7

1-(4-Ethynyl-4-hydroxypiperidin-1-yl)ethan-1-one

Cat. No. B8521489
CAS RN: 88144-26-7
M. Wt: 167.20 g/mol
InChI Key: OOZRNMNMRPNODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04577026

Procedure details

To 350 ml of liquid ammonia was added 0.06 g of ferric nitrate. When the ferric nitrate dissolved, 1.0 g of sodium was added. The mixture was stirred until a black precipitate formed. To the mixture was then added 3.25 g of sodium. The solution was stirred until the mixture turned gray after which acetylene was bubbled through the reaction for 2 hrs. To the mixture was then added 25 g (0.177 mol) of N-acetyl-4-piperidone in 100 ml of dry THF. The mixture was subsequently stirred for 3 hrs. during which time acetylene was bubbled through. The reaction was then quenched by addition of 10 g (0.187 mol) of ammonium chloride. The ammonia was allowed to evaporate overnight. To the mixture was then added 75 ml of saturated ammonium nitrate and 40 ml of 25% ammonium hydroxide. The mixture was then extracted twice with chloroform, dried over potassium carbonate, filtered and the solvent evaporated to provide a white solid. The solid was washed with anhydrous ether and dried. The crude yield of 1-acetyl-4-ethynyl-4-piperidinol was 17.9 g (0.107 mol, 60.6%). Recrystallization from ethyl acetate provided analytically pure material, m.p. 132°-134° C. The material appeared pure by TLC (silica; 2% methanol/chloroform), Rf =0.2; (silica; 10% methanol/dichloromethane), Rf =0.4, IR (chloroform), 1H-NMR (CDCl3) and MS (MH+ =168) are consistent with the assigned structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
liquid
Quantity
350 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ferric nitrate
Quantity
0.06 g
Type
reactant
Reaction Step Five
[Compound]
Name
ferric nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1 g
Type
reactant
Reaction Step Seven
Quantity
3.25 g
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
25 g
Type
reactant
Reaction Step Ten
Name
Quantity
100 mL
Type
solvent
Reaction Step Ten
Quantity
10 g
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
N.[Na].[CH:3]#[CH:4].[C:5]([N:8]1[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]1)(=[O:7])[CH3:6].[Cl-].[NH4+]>C1COCC1.C(Cl)(Cl)Cl.CO.ClCCl.CO.C(Cl)(Cl)Cl>[C:5]([N:8]1[CH2:13][CH2:12][C:11]([C:3]#[CH:4])([OH:14])[CH2:10][CH2:9]1)(=[O:7])[CH3:6] |f:4.5,8.9,10.11,^1:1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C(Cl)(Cl)Cl
Step Five
Name
liquid
Quantity
350 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
ferric nitrate
Quantity
0.06 g
Type
reactant
Smiles
Step Six
Name
ferric nitrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
1 g
Type
reactant
Smiles
[Na]
Step Eight
Name
Quantity
3.25 g
Type
reactant
Smiles
[Na]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Step Ten
Name
Quantity
25 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Eleven
Name
Quantity
10 g
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred until a black precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
STIRRING
Type
STIRRING
Details
The solution was stirred until the mixture
CUSTOM
Type
CUSTOM
Details
was bubbled through the reaction for 2 hrs
Duration
2 h
STIRRING
Type
STIRRING
Details
The mixture was subsequently stirred for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
during which time acetylene was bubbled through
CUSTOM
Type
CUSTOM
Details
to evaporate overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
To the mixture was then added 75 ml of saturated ammonium nitrate and 40 ml of 25% ammonium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted twice with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to provide a white solid
WASH
Type
WASH
Details
The solid was washed with anhydrous ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate
CUSTOM
Type
CUSTOM
Details
provided analytically pure material, m.p. 132°-134° C

Outcomes

Product
Name
Type
Smiles
C(C)(=O)N1CCC(CC1)(O)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.